(Z)-N'-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
The compound “(Z)-N’-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound consisting of a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carbohydrazide group (-CONHNH2), which is a derivative of carboxylic acids and is often used in the synthesis of various organic compounds. The “4-ethylphenyl” indicates a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with an ethyl group (a two-carbon chain) attached to it. The “(Z)-N’-benzylidene” part suggests the presence of a benzylidene group, which is a type of imine characterized by a double bond between a carbon and a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a ring structure. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The pyrazole ring, for example, is known to participate in various chemical reactions, particularly those involving electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Vibrational Spectroscopic Investigations and Molecular Docking Studies
Research on pyrazole derivatives has included extensive quantum chemical studies, conformational analysis, and local reactivity properties assessments. These compounds have been studied for their potential in various applications due to their significant first order hyperpolarizability, indicating potential in nonlinear optical (NLO) materials. Molecular docking results have confirmed the potential of these compounds as inhibitors of certain enzymes, highlighting their importance in biological and industrial contexts (Pillai et al., 2017).
Synthesis and Biological Evaluation
New crystals of pyrazole derivatives have been synthesized and characterized, with studies including DFT, vibrational spectroscopy, and in vitro antidiabetic and antioxidant activities. These studies provide insights into the high reactivities of these compounds, further supporting their potential utility in pharmaceutical applications (Karrouchi et al., 2020).
α-Glucosidase and α-Amylase Inhibition
Investigations into the anti-diabetic potential of pyrazole derivatives have shown that these compounds can effectively inhibit α-glucosidase and α-amylase enzymes. Molecular docking studies have provided additional evidence for their potency as α-glucosidase inhibitors, suggesting their application in diabetes management (Karrouchi et al., 2021).
Corrosion Protection Behavior
Pyrazole derivatives have also been explored for their corrosion inhibition properties. Investigations into their effectiveness in protecting mild steel in acidic solutions have shown high inhibition efficiency, with studies confirming the formation of protective layers on metal surfaces. These findings suggest potential applications in materials science and engineering (Paul et al., 2020).
Antimicrobial Evaluation
The synthesis of novel pyrazole integrated 1,3,4-oxadiazoles and their antimicrobial evaluation have revealed the potent antimicrobial activity of these compounds. Among them, certain derivatives have shown effectiveness as antimicrobial agents, indicating their potential in developing new antimicrobial drugs (Ningaiah et al., 2014).
Mechanism of Action
Future Directions
Properties
CAS No. |
387832-69-1 |
---|---|
Molecular Formula |
C19H18N4O |
Molecular Weight |
318.38 |
IUPAC Name |
N-[(Z)-benzylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-2-14-8-10-16(11-9-14)17-12-18(22-21-17)19(24)23-20-13-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,21,22)(H,23,24)/b20-13- |
InChI Key |
WENZUGWHODCYQW-MOSHPQCFSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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